4,5-Diaminopyrimidine-2-thiol

Description

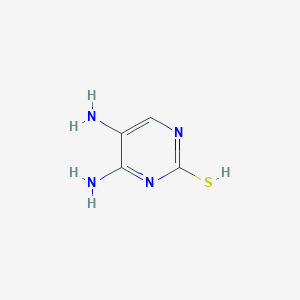

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVXWCSUTDEXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901501 | |

| Record name | NoName_627 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-Diaminopyrimidine-2-thiol synthesis and characterization

<An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Diaminopyrimidine-2-thiol

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal heterocyclic building block in medicinal chemistry and drug development. Recognizing the compound's significance as a precursor to purines and other bioactive molecules, this document offers a detailed exploration of a robust synthetic protocol, beginning from fundamental starting materials.[1][2] Beyond mere procedural steps, this guide elucidates the underlying chemical principles, rationale for experimental choices, and critical process parameters. Furthermore, it establishes a self-validating system of characterization, detailing the application of modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the identity, structure, and purity of the synthesized compound. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical, in-depth understanding of this important chemical entity.

Introduction: The Significance of this compound

Pyrimidine derivatives are a class of heterocyclic compounds of immense biological importance, forming the core structure of nucleobases like cytosine, thymine, and uracil.[2] Within this family, this compound (CAS No: 14623-58-6) stands out as a critical intermediate.[3][4] Its vicinal diamine functionality at the C4 and C5 positions, combined with the thiol group at C2, makes it an exceptionally versatile precursor for the construction of more complex fused heterocyclic systems.[2]

Notably, it is a key starting material in the Traube purine synthesis, a classical and highly effective method for preparing purine derivatives.[5] Given that purine scaffolds are central to a vast array of pharmaceuticals—including antiviral, anticancer, and anti-inflammatory agents—the efficient and reliable synthesis of this compound is of paramount importance to the drug discovery pipeline.[2][6] This guide aims to provide the scientific community with a detailed, experience-driven protocol to empower such synthetic efforts.

Synthesis of this compound

While several synthetic routes exist, a common and reliable method involves the base-catalyzed condensation and cyclization of thiourea with a suitable 3-carbon precursor bearing amino and cyano functionalities. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.

Underlying Principle and Mechanism

The core of the synthesis is a pyrimidine ring formation reaction. The process is initiated by the reaction of thiourea with an appropriately substituted malononitrile derivative. The reaction proceeds via a nucleophilic attack and subsequent cyclization, driven by the formation of the stable aromatic pyrimidine ring. This type of pyrimidine-to-pyrimidine ring transformation is a known strategy in heterocyclic chemistry.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a representative synthesis. Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified chemical laboratory with appropriate safety measures.

Materials and Reagents:

-

Thiourea

-

2-amino-1,1,3-tricyanopropene or a similar activated malononitrile derivative

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Activated charcoal

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

pH indicator paper

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. This is achieved by carefully dissolving metallic sodium in ethanol under an inert atmosphere (e.g., nitrogen or argon). Rationale: Sodium ethoxide serves as the strong base required to deprotonate the active methylene compound and thiourea, initiating the condensation reaction.

-

Addition of Reactants: To the stirred solution of sodium ethoxide, add thiourea and dissolve completely. Subsequently, add a solution of the malononitrile derivative in ethanol dropwise via the dropping funnel over 30-45 minutes. Rationale: A slow, controlled addition helps to manage the exothermic nature of the reaction and prevent the formation of unwanted side products.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization to form the pyrimidine ring.

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 6-7. A precipitate will form. Rationale: Neutralization protonates the phenoxide/thiolate intermediate, causing the product to precipitate out of the solution.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel and wash it with cold water and then a small amount of cold ethanol.

-

-

Purification:

-

Dissolve the crude product in a minimum amount of hot dilute aqueous sodium hydroxide solution.

-

Add a small amount of activated charcoal and heat the solution gently for 10-15 minutes. Rationale: This step is for decolorization and removal of polymeric impurities.

-

Filter the hot solution to remove the charcoal.

-

Acidify the clear, hot filtrate with dilute hydrochloric acid until the pH is acidic (pH ~5-6), which will reprecipitate the purified product.

-

Cool the mixture in an ice bath, collect the purified solid by filtration, wash with cold deionized water, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Physicochemical Characterization

Unequivocal structural confirmation and purity assessment are critical. A combination of spectroscopic and physical methods should be employed.

Analytical Techniques and Expected Results

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to be relatively simple. Key signals would include broad singlets for the two amine (-NH₂) groups and the thiol (-SH) group. The integration of the amine proton signals should correspond to four protons. A singlet corresponding to the C6-H proton of the pyrimidine ring should also be present.[8]

-

¹³C NMR (Carbon NMR): The spectrum will show four distinct carbon signals corresponding to the four unique carbon atoms in the molecule. The C2 carbon, bonded to the sulfur and two nitrogens, will appear significantly downfield. The C4 and C5 carbons bonded to the amino groups will have characteristic chemical shifts, as will the C6 carbon.[8][9][10]

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule.

-

N-H Stretching: Look for strong, broad absorptions in the region of 3200-3500 cm⁻¹, characteristic of the primary amine groups.

-

C=N Stretching: A peak in the 1600-1670 cm⁻¹ region corresponds to the C=N stretching within the pyrimidine ring.[8]

-

S-H Stretching: A weak absorption around 2550-2600 cm⁻¹ may be observed for the thiol group.[8]

-

C-N Stretching: Absorptions in the 1300-1350 cm⁻¹ range are indicative of C-N bonds.[8]

3.1.3. Mass Spectrometry (MS) MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.

-

Molecular Ion Peak [M+H]⁺: For this compound (C₄H₆N₄S), the molecular weight is 142.18 g/mol .[3][4] In electrospray ionization (ESI) positive mode, a strong signal should be observed at m/z ≈ 143.19, corresponding to the protonated molecule [M+H]⁺.

3.1.4. Melting Point (MP) The melting point is a good indicator of purity. A sharp melting point range suggests a pure compound. The reported melting point for similar compounds is often above 280-300°C, indicating high thermal stability.[5]

Summary of Characterization Data

| Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ) | Signals for NH₂, SH, and aromatic CH protons. | Confirms proton environment and count. |

| ¹³C NMR | Chemical Shift (δ) | Four distinct signals for the pyrimidine carbons. | Confirms carbon skeleton. |

| FT-IR | Wavenumber (cm⁻¹) | Peaks for N-H, C=N, and S-H functional groups. | Functional group identification.[11] |

| MS (ESI+) | m/z | [M+H]⁺ ≈ 143.19 | Confirms molecular weight.[12] |

| Melting Point | °C | >280°C (sharp range) | Purity assessment. |

Characterization Workflow Diagram

Caption: Systematic workflow for the analytical characterization of the final product.

Safety and Handling

As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. The synthesis should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents, particularly for thiourea, malononitrile derivatives, and sodium metal, before commencing any work.

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. By understanding the causality behind the experimental steps and employing a multi-technique approach to characterization, researchers can confidently produce and validate this crucial chemical intermediate. The protocols and insights provided herein are designed to support the ongoing efforts in drug discovery and medicinal chemistry that rely on this versatile molecular scaffold.

References

- Georg Thieme Verlag. (n.d.). Synthesis of Purines.

- Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.

- BLD Pharm. (n.d.). 14623-58-6 | this compound.

- Fandakli, S., Kahriman, N., et al. (n.d.). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. TÜBİTAK Academic Journals.

- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Institutes of Health (NIH).

- Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (1951). ResearchGate.

- Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). Wiley Online Library.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sinfoo Biotech. (n.d.). 4,5-diamino-pyrimidine-2-thiol.

- Hamarawf, R. O., et al. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2019). MDPI.

- Sigma-Aldrich. (n.d.). 4,6-Diaminopyrimidine-2-thiol.

- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health (NIH).

- Wikipedia. (n.d.). 4,5-Diaminopyrimidine.

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: .... (n.d.). Preprints.org.

- Novel ring transformations of 5-cyanouracils into 2-thiocytosines, 2,4-diaminopyrimidines, and pyrimido[4,5-d]pyrimidines by the reaction with thioureas and guanidines. (n.d.). Royal Society of Chemistry.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2019). MDPI.

- Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal.

- Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. (2009). PubMed.

- Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. (n.d.). National Institutes of Health (NIH).

- 13C NMR spectra of synthesized model compound 4f. (n.d.). ResearchGate.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. (n.d.). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 14623-58-6|this compound|BLD Pharm [bldpharm.com]

- 4. 4,5-diamino-pyrimidine-2-thiol,(CAS# 14623-58-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel ring transformations of 5-cyanouracils into 2-thiocytosines, 2,4-diaminopyrimidines, and pyrimido[4,5-d]pyrimidines by the reaction with thioureas and guanidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C4H6N4S | CID 3036166 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: 4,5-Diaminopyrimidine-2-thiol Tautomerism and Its Impact on Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminopyrimidine-2-thiol is a cornerstone heterocyclic building block, pivotal in the synthesis of purines and other condensed pyrimidine systems of significant biological and pharmaceutical importance.[1][2] Its chemical behavior, however, is not dictated by a single static structure but by a dynamic equilibrium of interconverting isomers known as tautomers. The phenomenon of tautomerism, the facile relocation of a proton within the molecule, endows this compound with multiple reactive facets.[3] This guide provides a detailed exploration of the tautomeric landscape of this pyrimidine derivative, elucidates the analytical techniques used for its characterization, and critically examines how the tautomeric equilibrium governs its reactivity. Understanding and controlling this equilibrium is paramount for achieving desired outcomes in synthetic chemistry and drug development.

Part 1: The Tautomeric Landscape of this compound

The reactivity of this compound is fundamentally linked to its existence as a mixture of tautomeric forms. This equilibrium primarily involves thione-thiol prototropy at position 2 and, to a lesser extent, amino-imino tautomerism at positions 4 and 5.

The Dominant Thione-Thiol Equilibrium

The most significant tautomerism in this molecule is the equilibrium between the aromatic 2-thiol form and the non-aromatic 2-thione form.[4] This interconversion involves the migration of a proton between the sulfur atom and a ring nitrogen atom (N1 or N3).

-

4,5-Diamino-2-mercaptopyrimidine (Thiol Form): This tautomer possesses a fully aromatic pyrimidine ring, which imparts a degree of thermodynamic stability.

-

4,5-Diamino-1,2-dihydropyrimidine-2-thione (Thione Form): This tautomer contains a C=S double bond (thiocarbonyl group) and an N-H bond within the ring. While it lacks the aromaticity of the thiol form, it benefits from the high stability of the thioamide functional group.[5]

Caption: The primary thione-thiol tautomeric equilibrium.

Amino-Imino Tautomerism

In addition to the thione-thiol equilibrium, the exocyclic amino groups at the C4 and C5 positions can theoretically exist in equilibrium with their corresponding imino forms.[6] However, for most aminopyrimidines and related heterocycles, the amino tautomer is overwhelmingly favored under standard conditions, a fact confirmed by extensive spectroscopic and crystallographic data.[7] Therefore, while the imino forms are mechanistically possible, their contribution to the overall tautomeric population at equilibrium is generally considered minor.

Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecule's environment. Computational studies consistently predict the thiol form to be more stable in the gas phase, whereas the thione form is favored in polar solvents and the solid state.[8][9][10]

-

Solvent Polarity: Polar protic solvents preferentially stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[4][9] In contrast, nonpolar solvents provide less stabilization for the polar thione form, shifting the equilibrium toward the aromatic thiol tautomer.

-

pH: The state of protonation dramatically influences tautomeric preference. Under acidic conditions, protonation can occur on the ring nitrogens or the exocyclic amino groups, while under basic conditions, deprotonation of the N-H or S-H proton creates an ambident anion, further complicating the reactive landscape.[11][12]

-

Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding overwhelmingly favor the thione tautomer, which is the form almost exclusively observed in X-ray diffraction studies of related 2-thiopyrimidines.[9][13]

Caption: Influence of environment on tautomeric equilibrium.

Part 2: Experimental and Computational Characterization

Determining the predominant tautomeric form and the ratio of tautomers under various conditions requires a multi-faceted analytical approach. No single technique provides a complete picture; instead, a combination of spectroscopic, crystallographic, and computational methods is employed.

Spectroscopic Methods

-

UV-Vis Spectroscopy: This technique is highly effective for studying tautomeric equilibria in solution. The thiol and thione tautomers possess different chromophoric systems, resulting in distinct absorption maxima (λmax).[4][12] The aromatic thiol form typically absorbs at a shorter wavelength compared to the thioamide chromophore of the thione form. By analyzing the spectra in different solvents, one can qualitatively and quantitatively assess the position of the equilibrium.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. In principle, the thiol form would exhibit a signal for the S-H proton, while the thione form would show an N-H proton signal.[9] However, if the rate of interconversion is fast on the NMR timescale, averaged signals may be observed. ¹⁵N NMR can be particularly informative, as the chemical shift of a nitrogen atom in a thioamide environment is significantly different from that in an aromatic imine environment.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for specific functional groups. The thiol tautomer is characterized by a weak S-H stretching band around 2550-2600 cm⁻¹, whereas the thione tautomer displays a distinct N-H stretching band in the 3200-3400 cm⁻¹ region.[9]

| Method | Thiol Tautomer Signature | Thione Tautomer Signature | Reference |

| UV-Vis | Lower λmax (Aromatic System) | Higher λmax (Thioamide Chromophore) | [4][12] |

| ¹H NMR | S-H proton signal (broad, variable) | N-H proton signal (broad) | [9] |

| IR | ν(S-H) stretch (~2550 cm⁻¹) | ν(N-H) stretch (~3400 cm⁻¹) | [9] |

Table 1: Summary of Spectroscopic Signatures for Tautomer Identification.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. For 2-mercaptopyrimidines and related heterocyclic thiones, the solid-state structure is almost invariably the thione tautomer.[13][16] This is due to the formation of stable, hydrogen-bonded dimers or networks in the crystal lattice, which strongly favors the thioamide structure.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for investigating tautomerism.[8] These methods allow for the calculation of the relative energies of all possible tautomers in the gas phase. By incorporating solvent models (e.g., Polarizable Continuum Model), the influence of the solvent on tautomeric stability can be accurately predicted, often showing excellent correlation with experimental observations.[9][11][17]

Experimental Protocol: UV-Vis Analysis of Tautomeric Equilibrium

This protocol outlines a method to qualitatively assess the shift in the thione-thiol equilibrium as a function of solvent polarity.

Objective: To observe the change in the UV-Vis absorption spectrum of this compound in a nonpolar solvent (e.g., Dioxane) versus a polar protic solvent (e.g., Ethanol).

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent like DMSO where it is readily soluble.

-

Sample Preparation:

-

Nonpolar Sample: Dilute the stock solution with Dioxane to a final concentration of ~10-20 µM.

-

Polar Sample: Dilute the stock solution with Ethanol to the same final concentration.

-

-

Spectrometer Setup: Blank the UV-Vis spectrophotometer with the respective pure solvents (Dioxane and Ethanol) in matched quartz cuvettes.

-

Data Acquisition: Record the absorption spectrum for each sample from 220 nm to 400 nm.

-

Analysis:

-

Compare the λmax values and the overall shape of the two spectra.

-

A shift in the λmax to a longer wavelength in ethanol compared to dioxane would be consistent with the stabilization of the thione tautomer in the more polar solvent.[4]

-

Part 3: Ramifications for Chemical Reactivity

The existence of the thione-thiol tautomeric equilibrium makes this compound an ambident nucleophile . This means it possesses multiple nucleophilic sites, and the outcome of a reaction can be directed by carefully choosing the reagents and conditions to favor reaction at a specific site.

Alkylation Reactions: An Ambident Contest

Alkylation is a classic example of how tautomerism dictates reactivity. The reaction can occur on the sulfur atom (S-alkylation) or a ring nitrogen atom (N-alkylation).

-

S-Alkylation: This pathway proceeds via the thiol tautomer. The sulfur atom, being a soft nucleophile, reacts readily with soft electrophiles like alkyl halides. This reaction is typically favored in neutral or weakly acidic conditions where the thiol form is more accessible and the nitrogen atoms are protonated, reducing their nucleophilicity. The product is a 2-(alkylthio)-4,5-diaminopyrimidine.

-

N-Alkylation: This pathway involves the thione tautomer. Under basic conditions, a proton is removed from one of the ring nitrogens (typically N1) to form a highly nucleophilic thiolate-like anion. While this anion has nucleophilic centers at both N1 and S, reaction with hard electrophiles often favors the harder nitrogen atom, leading to N-alkylation products.[18]

Caption: Competing S- and N-alkylation pathways based on conditions.

Cyclization Reactions: The Gateway to Purines

The most significant application of this compound is as a precursor in the synthesis of purines. The adjacent amino groups at C4 and C5 are perfectly positioned for cyclization with a one-carbon electrophile to form the fused imidazole ring.[1]

The Traube purine synthesis is a classic method that exemplifies this.[19] In this reaction, the diaminopyrimidine is heated with a one-carbon source like formic acid or its derivatives. The reaction proceeds via initial acylation of one amino group, followed by intramolecular cyclization and dehydration to afford the purine ring system. The 2-thiol group is carried through the synthesis, yielding a 2-mercaptopurine, a direct precursor to the important immunosuppressive drug 6-thioguanine.

Experimental Protocol: Regioselective S-Alkylation

This protocol provides a field-proven method for the selective synthesis of a 2-(alkylthio)pyrimidine derivative.

Objective: To selectively alkylate the sulfur atom of this compound using methyl iodide.

Materials:

-

This compound

-

Methyl Iodide (CH₃I)

-

Ethanol (or Methanol)

-

Sodium Hydroxide (NaOH)

-

Stir plate, glassware, reflux condenser

Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

-

Deprotonation: Add 1 equivalent of aqueous NaOH solution dropwise to the stirring solution at room temperature. This deprotonates the thiol group to form the more nucleophilic thiolate anion, strongly favoring S-alkylation.

-

Electrophile Addition: Add 1.1 equivalents of methyl iodide dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Add water to the residue. The product, 4,5-diamino-2-(methylthio)pyrimidine, may precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the S-H/N-H proton and the appearance of a new singlet for the S-CH₃ group (~2.5 ppm in ¹H NMR) confirms successful S-alkylation.

Causality: The use of one equivalent of base is critical. It selectively deprotonates the more acidic thiol proton (pKa ~7-8) over the less acidic ring N-H proton (pKa > 9), generating the thiolate anion. This anion is a much stronger nucleophile at the sulfur atom, ensuring a rapid and clean reaction with the alkyl halide at the S-position before any competing N-alkylation can occur.

Conclusion

This compound is a chemically versatile molecule whose reactivity is intricately controlled by a delicate tautomeric balance. The thione-thiol equilibrium, highly sensitive to environmental factors such as solvent polarity and pH, dictates the availability of different nucleophilic sites. For the synthetic chemist and drug developer, this is not a complication but an opportunity. By understanding the principles that govern this equilibrium, it becomes possible to steer the molecule's reactivity with precision, enabling the selective synthesis of S-alkylated, N-alkylated, or cyclized products. This control is fundamental to leveraging this compound as a powerful intermediate in the construction of purine-based therapeutics and other complex heterocyclic systems.

References

-

Lushington, G. H., & Gao, J. (2007). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 12(4), 846-863.

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 7(5-6), 657-668.

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032.

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate.

-

Kiliç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175–185.

-

Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?.

-

ResearchGate. (2023). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.

-

Fandakli, S., et al. (2014). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry.

-

Brown, D. J. (1950). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Society of Chemical Industry, 69(12), 353-355.

-

Kreutzberger, A. (1996). Synthesis of Purines. Science of Synthesis.

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2018). International Journal of Molecular Sciences.

-

Antonov, L., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1873-1877.

-

Tawa, G. J., & Topol, I. A. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. The Journal of Physical Chemistry A, 110(29), 9337–9350.

-

ACS Publications. (2023). Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes.

-

Nir, E., et al. (2001). Guanine tautomerism revealed by UV-UV and IR-UV hole burning spectroscopy. Journal of the American Chemical Society, 123(19), 4604-4611.

-

Tawa, G. J., & Topol, I. A. (2006). Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione: A Density Functional Theory (DFT) Study. The Journal of Physical Chemistry A, 110(29), 9337-9350.

-

ResearchGate. (2019). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red).

-

ResearchGate. (2007). Tautomers of 2-pyrimidinamine and of isocytosine.

-

Nurbaev, K. I. (2022). ALKYLATION OF 2H (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. European Scholar Journal, 3(11), 38-40.

-

El-Sayed, W. M., et al. (2015). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Chemical and Pharmaceutical Research, 7(1), 586-597.

-

Wikipedia. Tautomer.

-

ResearchGate. (2022). Analysis of UV-Vis and emission spectra of both 1 and 2 derivative tautomer forms.

-

Chen, Y.-L., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(5), 1592.

-

Journal of Chemical and Pharmaceutical Research. (2016). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

-

ResearchGate. (1993). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole.

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona.

-

YouTube. (2024). What Is Tautomerism In Organic Chemistry?.

-

El-Faham, A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 1083.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ALKYLATION OF 2H (ALKYL)-SUBSTITUTED PYRIMIDINONES-4 | European Scholar Journal [scholarzest.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

The Ascendant Therapeutic Potential of 4,5-Diaminopyrimidine-2-thiol Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern therapeutics is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that exhibit potent and selective biological activity. Among these, the 4,5-diaminopyrimidine-2-thiol core has emerged as a privileged structure, underpinning a burgeoning class of derivatives with significant promise in oncology, infectious diseases, and enzyme-mediated pathologies. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compelling compounds, offering field-proven insights for researchers engaged in the discovery and development of next-generation therapeutics.

The Versatile Core: Understanding the this compound Scaffold

The therapeutic versatility of this compound derivatives stems from the unique electronic and structural features of the core pyrimidine ring. The presence of two amino groups at the C4 and C5 positions, coupled with a thiol group at the C2 position, provides multiple points for hydrogen bonding, metal coordination, and further chemical modification. This rich chemical functionality allows for the creation of diverse libraries of compounds with finely tuned biological activities.

The synthesis of these derivatives often begins with the construction of the pyrimidine ring, followed by the introduction of various substituents. A common synthetic strategy involves the cyclocondensation of a suitable precursor with thiourea. The subsequent derivatization of the amino and thiol groups allows for the exploration of a wide chemical space, leading to the identification of compounds with optimized potency and selectivity.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of these compounds are not merely a result of non-specific cytotoxicity. Instead, they often target specific molecular machinery essential for cancer cell survival and proliferation. Key mechanisms include:

-

Enzyme Inhibition: A predominant mechanism of action is the inhibition of protein kinases that are often dysregulated in cancer. For instance, certain derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Aurora A kinase, crucial players in cell signaling and division.[1][2] By blocking the ATP-binding sites of these enzymes, these compounds can halt the downstream signaling pathways that drive tumor progression.

-

Induction of Apoptosis: Many potent this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade and the systematic dismantling of the cancer cell.[3]

-

Cell Cycle Arrest: These compounds can also interfere with the cell cycle, causing arrest at specific checkpoints, most commonly the G2/M phase.[3] This prevents cancer cells from completing mitosis and proliferating.

Quantitative Assessment of Anticancer Potency

The anticancer activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9k | A549 (Lung Carcinoma) | 2.14 | [3] |

| HCT-116 (Colon Carcinoma) | 3.59 | [3] | |

| PC-3 (Prostate Carcinoma) | 5.52 | [3] | |

| MCF-7 (Breast Adenocarcinoma) | 3.69 | [3] | |

| 13f | A549 (Lung Carcinoma) | 1.98 | [3] |

| HCT-116 (Colon Carcinoma) | 2.78 | [3] | |

| PC-3 (Prostate Carcinoma) | 4.27 | [3] | |

| MCF-7 (Breast Adenocarcinoma) | 4.01 | [3] | |

| 3b | C32 (Melanoma) | 24.4 | [4] |

| A375 (Melanoma) | 25.4 | [4] | |

| 11c | HeLa (Cervical Cancer) | 0.5 - 4.0 | [1] |

Experimental Protocol: In Vitro Anticancer Activity Screening

A standard and reliable method for assessing the in vitro anticancer activity of novel this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of this compound derivatives to selectively inhibit specific enzymes makes them attractive candidates for the treatment of a wide range of diseases.

Mechanism of Enzyme Inhibition

These compounds often act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. The pyrimidine core can form key hydrogen bonds with amino acid residues in the active site, while the various substituents can engage in additional hydrophobic and electrostatic interactions, enhancing binding affinity and selectivity. For example, in the case of kinase inhibition, the diaminopyrimidine scaffold can mimic the adenine moiety of ATP, effectively blocking the enzyme's catalytic activity.

Experimental Protocol: Enzyme Inhibition Assay

A general protocol for determining the inhibitory activity of a compound against a specific enzyme involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and the test compound in a suitable buffer.

-

Assay Setup: In a microtiter plate, add the enzyme and varying concentrations of the test compound. Include a control with the enzyme but no inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. SAR studies on this compound derivatives have provided valuable insights for optimizing their therapeutic properties.

-

Substituents on the Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrimidine core significantly influence activity. Electron-withdrawing groups, such as chloro and bromo, have been shown to enhance antimicrobial activity. [5]The presence of a trifluoromethyl group can improve bioavailability and anticancer potency. [4]* Modifications at the Amino Groups: The amino groups at C4 and C5 are crucial for hydrogen bonding interactions with target proteins. Derivatization of these groups can modulate selectivity and potency.

-

Alterations at the Thiol Group: The thiol group at C2 is another key site for modification. Alkylation or incorporation into a fused ring system can lead to compounds with altered biological profiles.

These SAR insights provide a roadmap for medicinal chemists to design and synthesize new derivatives with improved efficacy, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and enzyme inhibitory effects, underscore their significant potential in addressing unmet medical needs. Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will facilitate the development of more selective and effective drugs.

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is crucial for their successful clinical translation.

-

Exploration of New Therapeutic Areas: The inherent versatility of the this compound core suggests that its derivatives may have therapeutic potential in other disease areas beyond cancer and infectious diseases.

By leveraging the insights and methodologies outlined in this technical guide, researchers can accelerate the discovery and development of the next generation of this compound-based drugs, ultimately contributing to the advancement of human health.

References

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(1), 92. [Link]

-

Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (2022). RSC Advances, 12(45), 29339-29353. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Chemistry Central Journal, 11(1), 48. [Link]

-

Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021). Research Journal of Chemistry and Environment, 25(2), 113-121. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Chemistry Central Journal, 11(1), 48. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2020). New Journal of Chemistry, 44(39), 17055-17070. [Link]

-

Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. (2013). Medicinal Chemistry Research, 22(5), 2376–2384. [Link]

-

Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2018). Molecules, 23(10), 2635. [Link]

-

Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(8), 2333-2337. [Link]

-

Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2019). Medicinal Chemistry, 15(6), 655-666. [Link]

-

Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. (2020). Cancers, 12(3), 669. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules, 26(23), 7248. [Link]

-

History and future of antimicrobial diaminopyrimidines. (1993). Journal of Antimicrobial Chemotherapy, 31 Suppl B, 1-6. [Link]

-

Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d]t[4][6][7]riazolo[4,3-a]pyrimidines. (2014). Molecules, 19(12), 20496-20515. [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 943-955. [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Medicina, 59(6), 1076. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules, 23(11), 2991. [Link]

-

Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. (1995). Journal of Medicinal Chemistry, 38(13), 2357-2364. [Link]

-

Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. (2018). Turkish Journal of Chemistry, 42(2), 520-535. [Link]

-

Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. (2012). Bioorganic & Medicinal Chemistry, 20(2), 859-873. [Link]

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). Pharmaceuticals, 16(4), 549. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Chemistry Central Journal, 11(1), 48. [Link]

-

Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (2022). Journal of Biosciences and Medicines, 10(11), 1-13. [Link]

-

Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities. (2014). Journal of the Brazilian Chemical Society, 25(8), 1438-1446. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(14), 5543. [Link]

-

Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). European Journal of Medicinal Chemistry, 96, 381-391. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019). Molecules, 24(13), 2489. [Link]

Sources

- 1. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4,5-Diaminopyrimidine-2-thiol: A Cornerstone Precursor for Modern Heterocyclic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the strategic construction of heterocyclic scaffolds is of paramount importance. These structures form the core of a vast majority of pharmaceuticals and functional organic materials.[1] Among the myriad of available building blocks, 4,5-diaminopyrimidine-2-thiol (DAPT) emerges as a uniquely versatile and powerful precursor. Its densely functionalized pyrimidine core, featuring vicinal diamines and a reactive thiol group, offers a pre-organized framework for the efficient synthesis of diverse and complex fused heterocyclic systems. This guide provides an in-depth exploration of DAPT, moving beyond simple reaction schemes to elucidate the mechanistic rationale behind its reactivity and application. We will cover its foundational role in the synthesis of purines and thiazolo[5,4-d]pyrimidines, offering field-proven protocols and critical insights for laboratory application.

The Strategic Value of this compound (DAPT)

The utility of DAPT is rooted in its distinct structural features, which provide multiple, predictable pathways for cyclization. The core pyrimidine ring is a privileged scaffold in its own right, found in numerous natural compounds and synthetic drugs.[2][3] The true synthetic power of DAPT, however, lies in its substituents:

-

Vicinal Diamines (C4 & C5): The two amino groups positioned adjacent to one another are perfectly poised for condensation reactions with single-carbon synthons (e.g., formic acid, orthoformates) or 1,2-dicarbonyl compounds. This arrangement is the classical foundation for building a five-membered imidazole or pyrazine ring, respectively, fused to the pyrimidine core.

-

2-Thiol Group: This functional group introduces another dimension of reactivity. It exists in a thiol-thione tautomerism and can act as a potent nucleophile, especially in its thiolate form. Its position allows for the formation of a fused five-membered thiazole ring by reacting with an electrophilic carbon that subsequently involves the C5-amino group in cyclization. The thiol group is a key feature in many medicinal compounds, contributing to metal chelation, antioxidant properties, and receptor binding.[4]

This trifecta of reactive sites makes DAPT a convergent precursor, enabling the rapid assembly of complex bicyclic and tricyclic systems from simple, commercially available reagents.

Core Application I: The Synthesis of Purine-2-thiols via Traube Synthesis

The most prominent application of DAPT is in the synthesis of purines, the ubiquitous nitrogen-containing heterocycles essential to life.[2] The Traube purine synthesis, first described over a century ago, remains a robust and widely used method for constructing the purine core by fusing an imidazole ring onto a 4,5-diaminopyrimidine.

Mechanistic Rationale

The reaction proceeds by treating DAPT with a reagent capable of delivering a single carbon atom. Formic acid is the most common and economical choice. The mechanism involves an initial formylation of one of the amino groups (typically the more reactive C5-NH2), followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the imidazole ring. The choice of the C1 synthon dictates the substitution at the C8 position of the resulting purine.

Featured Application: Synthesis of 6-Mercaptopurine

6-Mercaptopurine is an essential anticancer and immunosuppressive drug that functions as a purine antagonist.[5] Its synthesis from DAPT is a textbook example of the Traube reaction's power.

| Reagent Combination | Target Product | Application | Typical Yield |

| Formic Acid | 6-Mercaptopurine | Antimetabolite, Anticancer | High |

| Triethyl Orthoformate | 6-Mercaptopurine | Antimetabolite, Anticancer | Good to High |

| Acetic Anhydride / Triethyl Orthoformate | 8-Methyl-6-mercaptopurine | Synthetic Intermediate | Good |

Experimental Protocol: Synthesis of 6-Mercaptopurine

This protocol is adapted from established methods and is intended for execution by trained professionals in a suitable laboratory setting.[6][7]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 0.07 mol).

-

Reagent Addition: Carefully add 98-100% formic acid (120 mL). The mixture will become a slurry.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. The solids will gradually dissolve. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form.

-

Isolation: Pour the reaction mixture into 500 mL of cold deionized water with stirring. The crude 6-mercaptopurine will precipitate as a pale yellow solid.

-

Purification:

-

Filter the solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

To further purify, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot dilute ammonium hydroxide, treat with activated charcoal to decolorize, filter while hot, and then acidify the filtrate with acetic acid to a pH of ~5.

-

The purified 6-mercaptopurine will precipitate. Filter the solid, wash with cold water, then with a small amount of ethanol, and dry under vacuum at 60 °C.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. The expected melting point is >300 °C.

Core Application II: The Synthesis of Thiazolo[5,4-d]pyrimidines

The DAPT precursor also enables elegant access to the thiazolo[5,4-d]pyrimidine scaffold, a privileged heterocycle in drug discovery, notably for its role in developing adenosine receptor antagonists and other biologically active agents.[8][9] This synthesis leverages the reactivity of the C5-amino group in concert with the C2-thiol.

Mechanistic Rationale

The formation of the fused thiazole ring is typically achieved by reacting DAPT with a reagent containing a carboxylic acid functional group or its equivalent, such as an acyl chloride or aldehyde. A common and effective method is the Phillips reaction, which involves heating with a carboxylic acid in a high-boiling dehydrating agent like polyphosphoric acid (PPA).

The reaction begins with the acylation of the C5-amino group. The resulting amide intermediate then undergoes an intramolecular cyclodehydration. The acidic conditions of PPA catalyze the cyclization of the amide carbonyl onto the thiol group, followed by elimination of water to form the thiazole ring.

Scope of the Reaction

This method is versatile, allowing for the introduction of various substituents at the 2-position of the thiazolo[5,4-d]pyrimidine ring, depending on the carboxylic acid used.

| Carboxylic Acid Used | Resulting 2-Substituent | Potential Application Area |

| Acetic Acid | Methyl | General Scaffold |

| Benzoic Acid | Phenyl | Adenosine Receptor Ligands |

| Phenylacetic Acid | Benzyl | Kinase Inhibitors |

| Carbon Disulfide (CS₂) | Thiol | Further Functionalization |

Experimental Protocol: Synthesis of 2-Methyl-7-aminothiazolo[5,4-d]pyrimidine-5-thiol

This protocol is a representative example and requires appropriate safety measures.

-

Reaction Setup: Place polyphosphoric acid (PPA, 50 g) in a 100 mL three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet. Heat the PPA to 80 °C under a nitrogen atmosphere to ensure it is fluid.

-

Reagent Addition: Add this compound (DAPT, 5.0 g, 0.035 mol) to the PPA with vigorous stirring. Once a homogenous mixture is obtained, add glacial acetic acid (2.1 g, 0.035 mol).

-

Heating: Slowly raise the temperature of the reaction mixture to 140-150 °C and maintain it for 3-4 hours. Monitor the reaction by TLC [Ethyl Acetate:Hexane (1:1)].

-

Work-up: Allow the reaction to cool to about 90 °C. Very carefully and slowly, pour the viscous mixture onto crushed ice (~300 g) in a large beaker with constant stirring. This step is highly exothermic and must be done with caution in a fume hood.

-

Neutralization and Isolation: The product will precipitate from the acidic aqueous solution. Neutralize the solution to pH 6-7 by the slow addition of concentrated ammonium hydroxide.

-

Purification:

-

Filter the resulting solid precipitate, wash extensively with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS, elemental analysis).

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient construction of medicinally relevant heterocyclic systems. Its pre-organized reactive sites enable chemists to build molecular complexity rapidly, following well-established and reliable reaction pathways like the Traube and Phillips syntheses. The derivatives accessible from DAPT, particularly purines and thiazolopyrimidines, continue to be fertile ground for the discovery of new therapeutic agents targeting a wide array of diseases.[3][10][11] As drug development moves towards more complex and diverse chemical matter, the foundational role of versatile precursors like DAPT will only become more critical, empowering researchers to synthesize novel compound libraries and accelerate the discovery of next-generation medicines.

References

-

Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). Wiley Online Library. Retrieved January 13, 2026, from [Link]

-

Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 9b/2, Hetarenes and Related Ring Systems. (n.d.). Thieme. Retrieved January 13, 2026, from [Link]

-

Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Murugaperumal, P., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Retrieved January 13, 2026, from [Link]

-

6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. (2020). Gpatindia. Retrieved January 13, 2026, from [Link]

- Hitchings, G. H., & Elion, G. B. (1957). Method of making 6-mercaptopurine. Google Patents.

-

6-Mercaptopurine. (2022). ChemBK. Retrieved January 13, 2026, from [Link]

-

Kumar, D., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. ResearchGate. Retrieved January 13, 2026, from [Link]

-

GPAT Discussion Center. (2019). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. YouTube. Retrieved January 13, 2026, from [Link]

-

Murugaperumal, P., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Retrieved January 13, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Brown, D. J. (1950). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. ResearchGate. Retrieved January 13, 2026, from [Link]

-

Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. Retrieved January 13, 2026, from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Retrieved January 13, 2026, from [Link]

-

Okuda, H., et al. (1958). Studies on pyrimidine derivatives. II. Synthesis of thiazolo (5, 4-d) pyrimidines and related compounds. 2. PubMed. Retrieved January 13, 2026, from [Link]

-

Aitken, J. B., & Giles, G. I. (2021). Medicinal Thiols: Current Status and New Perspectives. PubMed Central. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. chembk.com [chembk.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on pyrimidine derivatives. II. Synthesis of thiazolo (5, 4-d) pyrimidines and related compounds. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Elucidating the Mechanism of Action of 4,5-Diaminopyrimidine-2-thiol

This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action (MoA) of 4,5-Diaminopyrimidine-2-thiol. Given that the specific MoA for this compound is not extensively documented, this document outlines a logical, multi-phased experimental strategy. We will leverage insights from structurally related compounds to build initial hypotheses and then detail the robust methodologies required to test them, moving from broad target identification to specific cellular pathway analysis.

Introduction: The Scientific Premise

The diaminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its derivatives are known to interact with a range of biological targets, most notably enzymes such as kinases and dihydrofolate reductase (DHFR).[1][2] The subject of this guide, this compound, possesses two key features that guide our investigation:

-

The Diaminopyrimidine Core: This structure is analogous to the hinge-binding motifs found in many kinase inhibitors and mimics the pteridine ring of folic acid, suggesting potential activity as a DHFR inhibitor.[2][3]

-

The 2-Thiol Group (-SH): The thiol group is a potent nucleophile and can form reversible or irreversible covalent bonds with electrophilic residues on proteins, such as cysteine.[4] This opens the possibility of a covalent or targeted binding mechanism, which can offer high potency and selectivity.[5][6]

This guide presents a systematic approach to deconvolute these possibilities and establish a clear, evidence-based MoA for this compound.

Phase 1: Unbiased and Hypothesis-Driven Target Identification

The first critical step is to identify the direct molecular target(s) of the compound. A dual approach, combining broad, unbiased screening with focused, hypothesis-driven assays, is most effective.

Hypothesis-Driven Screening: Testing the Usual Suspects

Based on its core structure, two primary target classes are hypothesized: protein kinases and dihydrofolate reductase.

Protocol 1: Broad-Spectrum Kinase Inhibition Profiling

-

Expert Rationale: Many 2,4-diaminopyrimidine derivatives are potent kinase inhibitors, often targeting the ATP-binding site.[3][7] A broad-spectrum screen is the most efficient method to identify potential kinase targets across the human kinome and determine initial selectivity.

-

Methodology: ADP-Glo™ Kinase Assay (Promega)

-

Plate Preparation: Dispense 2.5 µL of a 2X kinase/substrate solution into each well of a 384-well plate.

-

Compound Addition: Add 0.5 µL of this compound at various concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM) or a DMSO vehicle control.

-

Reaction Initiation: Add 2 µL of a 2.5X ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Read luminescence on a plate reader. Calculate the percent inhibition relative to DMSO controls and plot dose-response curves to determine IC50 values for any identified "hits."

-

-

Self-Validation & Controls:

-

Positive Control: A known inhibitor for each kinase being tested (e.g., Staurosporine).

-

Negative Control: DMSO vehicle only (represents 0% inhibition).

-

No-Enzyme Control: To measure background signal.

-

Protocol 2: Dihydrofolate Reductase (DHFR) Activity Assay

-

Expert Rationale: Classical antifolates like methotrexate leverage a 2,4-diaminopyrimidine core to inhibit DHFR, a critical enzyme in nucleotide synthesis.[1][2] This makes DHFR a prime hypothetical target. A spectrophotometric assay monitoring the consumption of a cofactor is a direct and reliable method to measure enzyme activity.

-

Methodology: Spectrophotometric DHFR Assay

-

Reaction Mixture: Prepare a reaction buffer containing 100 mM Imidazole-HCl (pH 7.5), 10 mM DTT, 150 µM NADPH, and 100 µM dihydrofolic acid (DHF).

-

Compound Pre-incubation: In a UV-transparent 96-well plate, add 10 µL of this compound (in various concentrations) or DMSO control to 180 µL of the reaction mixture (excluding DHF). Add 5 µL of recombinant human DHFR enzyme. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of DHF to start the reaction.

-

Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes using a spectrophotometer. The rate of NADPH oxidation is directly proportional to DHFR activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition and calculate the IC50 value.

-

-

Self-Validation & Controls:

-

Positive Control: Methotrexate.

-

Negative Control: DMSO vehicle.

-

Unbiased Target Identification: A Chemical Proteomics Approach

-

Expert Rationale: The presence of a reactive thiol suggests the compound may form covalent bonds with its target(s).[4] An unbiased chemical proteomics workflow is the gold standard for identifying such targets without prior assumptions. This workflow uses the compound as a "bait" to pull down its binding partners from a complex cell lysate.

-

Methodology: Immobilization and Affinity Pulldown-Mass Spectrometry (AP-MS)

-

Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to agarose or magnetic beads (e.g., via one of the amino groups).

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., A549 lung cancer cells, which have been used to test diaminopyrimidine derivatives[3][8]).

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads.

-

Competition Control: In a parallel experiment, pre-incubate the lysate with an excess of free, non-immobilized this compound before adding the beads. True binding partners will be outcompeted and will not bind to the beads.

-

Washing: Wash the beads extensively with buffer to remove non-specific binders.

-

Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the primary pulldown sample compared to the competition control and a beads-only control. These are high-confidence candidate targets.

-

Diagram: Unbiased Target ID Workflow

Caption: Workflow for Affinity Pulldown-Mass Spectrometry.

Phase 2: Validating Target Engagement in a Cellular Context

Identifying a binding partner is not sufficient. The MoA must be validated within a living cell to confirm target engagement and elucidate the downstream functional consequences.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Expert Rationale: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA is a powerful method to confirm that the compound engages its target in the complex milieu of an intact cell, without requiring any modification to the compound.

-

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., A549) with this compound or a DMSO vehicle control for 1-2 hours.

-

Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., from 40°C to 65°C) for 3 minutes.

-

Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting.

-

Data Analysis: Plot the fraction of soluble protein versus temperature. A successful engagement will result in a rightward shift of the melting curve for the target protein in the compound-treated cells compared to the DMSO control.

-

Protocol 4: Downstream Signaling and Phenotypic Analysis

-

Expert Rationale: Once a target is identified and cellular engagement is confirmed, the next step is to determine the functional outcome. For example, if the target is a kinase in a pro-survival pathway (e.g., FAK or AKT), its inhibition should lead to decreased phosphorylation of its substrates and ultimately, a reduction in cell viability.[3]

-

Methodology:

-

Cell Viability/Proliferation Assay (MTT):

-

Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates.[3]

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Add MTT reagent and incubate, allowing viable cells to convert it to formazan.

-

Solubilize the formazan crystals and measure absorbance at 570 nm.

-

Calculate the concentration that inhibits cell growth by 50% (GI50).

-

-

Western Blot for Pathway Analysis:

-

Treat cells with the compound at a concentration near its GI50 for various time points (e.g., 0, 1, 6, 24 hours).

-

Lyse the cells and quantify total protein.

-

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target and its key downstream effectors. For a kinase target, this would include antibodies against both the phosphorylated (active) and total forms of the target and its substrates (e.g., p-FAK, FAK, p-AKT, AKT).

-

A successful MoA will show a compound-dependent decrease in the phosphorylation of the target and its downstream substrates.

-

-

Diagram: Hypothetical Kinase Inhibition Pathway

Caption: Inhibition of a kinase cascade by the compound.

Data Synthesis and Quantitative Summary

Throughout this investigation, all quantitative data must be meticulously documented. The following table provides a template for summarizing the key results that would be generated from the described protocols.

| Assay Type | Target/Cell Line | Parameter | Result (Example) |

| Kinase Screen | Kinase X | IC50 | 0.15 µM |

| Kinase Screen | Kinase Y | IC50 | 8.7 µM |

| DHFR Assay | Human DHFR | IC50 | > 100 µM |

| Cell Viability | A549 | GI50 | 0.5 µM |

| Cell Viability | MDA-MB-231 | GI50 | 0.9 µM |

| CETSA | Kinase X in A549 | ΔTm | + 4.2 °C |

Conclusion: Building a Coherent MoA Narrative